C-2 3-Chlorobenzylthio Substituent Confers a Thioether Pharmacophore Absent from Classical N-Benzyl Acetamide Src Kinase Inhibitors
In the established Src kinase inhibitor series of thiazolyl N-benzyl-substituted acetamides (Fallah-Tafti et al., 2011), the lead unsubstituted N-benzyl derivative 8a achieved GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1]. In contrast, the target compound replaces the C-2 morpholinoethoxyphenyl group of that series with a 3-chlorobenzylthio moiety—introducing a divalent sulfur atom capable of distinct non-covalent interactions (e.g., sulfur–π interactions with kinase hinge residues) and altering the redox profile relative to simple C-2 aryl derivatives. While no direct head-to-head Src kinase assay data exist for the target compound, the structurally related N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954243-55-1) has been computationally characterized with EGFR tyrosine kinase binding (ΔG = −8.7 kcal/mol), indicating that the 3-chlorobenzylthio-thiazole core engages kinase active sites productively .
| Evidence Dimension | C-2 substituent identity and associated kinase inhibitory activity |
|---|---|
| Target Compound Data | C-2 substituent: 3-chlorobenzylthio (–SCH2–C6H4–3-Cl); direct Src GI50: not yet reported for this exact compound; related 3-chlorobenzylthio-thiazole-acetamide analog: EGFR ΔG = −8.7 kcal/mol (computational) |
| Comparator Or Baseline | Unsubstituted N-benzyl derivative 8a: C-2 = 4-(2-morpholinoethoxy)phenyl; c-Src GI50 = 1.34 μM (NIH3T3/c-Src527F), 2.30 μM (SYF/c-Src527F) |
| Quantified Difference | Target compound introduces thioether sulfur linker and meta-chloro substituent at C-2 versus comparator's morpholinoethoxy-phenyl; enzymatic activity data pending for target |
| Conditions | Comparator data: cell-based c-Src kinase assay in NIH3T3/c-Src527F and SYF/c-Src527F fibroblasts |
Why This Matters
Procurement decisions for kinase-focused screening libraries should account for the thioether pharmacophore as a differentiating structural feature that may confer binding modes and selectivity profiles not achievable with C-2 aryl or C-2 amino-substituted thiazole analogs.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, Shirazi AN, Hangauer DG, Bu Y, Akbarzadeh T, Parang K, Shafiee A. Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry. 2011;46(10):4853-4858. View Source
